Cas no 444343-55-9 (Potassium Butyl(Trifluoro)Borate(1-))

Potassium Butyl(Trifluoro)Borate(1-) 化学的及び物理的性質
名前と識別子
-
- potassium butyltrifluoroborate
- potassium,butyl(trifluoro)boranuide
- 660094_ALDRICH
- K[n-C4H9BF3]
- n-butyl-BF3K
- potassium n-butyltrifluoroborate
- PubChem11285
- POTASSIUMBUTYLTRIFLUOROBORATE
- potassium butyltrifluoroboranuide
- XLHVTQCFJZFJSN-UHFFFAOYSA-N
- potassium;butyl(trifluoro)boranuide
- Potassium butyl(trifluoro)borate(1-)
- AK175289
- EN300-1253016
- Potassium n-Butyl trifluoroborate
- 444343-55-9
- MFCD08276805
- H12032
- AMY998
- CS-0187609
- AKOS013013708
- P2626
- SY223913
- SCHEMBL909878
- AS-82856
- DTXSID10635665
- Potassium Butyl(Trifluoro)Borate(1-)
-
- MDL: MFCD08276805
- インチ: 1S/C4H9BF3.K/c1-2-3-4-5(6,7)8;/h2-4H2,1H3;/q-1;+1
- InChIKey: XLHVTQCFJZFJSN-UHFFFAOYSA-N
- ほほえんだ: [K+].F[B-](C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])(F)F
計算された属性
- せいみつぶんしりょう: 164.0386464g/mol
- どういたいしつりょう: 164.0386464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 63.3
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
じっけんとくせい
- ゆうかいてん: >230 °C
Potassium Butyl(Trifluoro)Borate(1-) セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H314
- 警告文: P280-P305+P351+P338-P310
- 危険物輸送番号:UN 3261 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: 26-36/37/39-45
-
危険物標識:
- 包装グループ:II
Potassium Butyl(Trifluoro)Borate(1-) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P866170-1g |
Potassium Butyltrifluoroborate |
444343-55-9 | ≥98% | 1g |
¥418.00 | 2022-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YR411-200mg |
Potassium Butyl(Trifluoro)Borate(1-) |
444343-55-9 | 97% | 200mg |
138.0CNY | 2021-07-12 | |
Alichem | A450000132-1g |
Potassium butyltrifluoroborate |
444343-55-9 | 95% | 1g |
$162.00 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2626-5G |
Potassium Butyl(Trifluoro)Borate(1-) |
444343-55-9 | 98.0%(T) | 5G |
1530.0CNY | 2021-07-12 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2626-1G |
Potassium Butyltrifluoroborate |
444343-55-9 | >98.0%(T) | 1g |
¥345.00 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P866170-25g |
Potassium Butyltrifluoroborate |
444343-55-9 | ≥98% | 25g |
¥5,288.00 | 2022-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258279-25g |
Potassium butyltrifluoroborate |
444343-55-9 | 97% | 25g |
¥729.00 | 2024-05-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YR411-1g |
Potassium Butyltrifluoroborate |
444343-55-9 | 97% | 1g |
495.0CNY | 2021-07-12 | |
Aaron | AR00D9KM-250mg |
Potassium butyltrifluoroborate |
444343-55-9 | 97% | 250mg |
$4.00 | 2025-01-24 | |
1PlusChem | 1P00D9CA-250mg |
POTASSIUM BUTYLTRIFLUOROBORATE |
444343-55-9 | 97% | 250mg |
$5.00 | 2025-02-26 |
Potassium Butyl(Trifluoro)Borate(1-) 関連文献
-
Yue Yu,Peifeng Zheng,Yuanheng Wu,Xiaoyi Ye Org. Biomol. Chem. 2018 16 8917
-
Amr Sonousi,Dimitri Shcherbakov,Andrea Vasella,Erik C. B?ttger,David Crich Med. Chem. Commun. 2019 10 946
-
Reem Smoum,Abraham Rubinstein,Morris Srebnik Org. Biomol. Chem. 2005 3 941
Potassium Butyl(Trifluoro)Borate(1-)に関する追加情報
Professional Introduction to Potassium Butyl(Trifluoro)Borate(1-)
Compound with the CAS number 444343-55-9, known as Potassium Butyl(Trifluoro)Borate(1-), is a specialized chemical compound that has garnered significant attention in the field of pharmaceuticals and materials science. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it particularly valuable in various applications. The introduction will delve into the chemical properties, potential uses, and recent research findings associated with this compound.
The molecular structure of Potassium Butyl(Trifluoro)Borate(1-) consists of a potassium ion paired with a butyl group and a trifluoroborate anion. This configuration imparts specific electronic and steric properties to the compound, which are highly relevant in the development of advanced materials and pharmaceuticals. The presence of fluorine atoms in the trifluoroborate moiety enhances the compound's stability and reactivity, making it a promising candidate for various chemical processes.
In recent years, Potassium Butyl(Trifluoro)Borate(1-) has been explored for its potential applications in drug delivery systems. Its ability to form stable complexes with other molecules has led researchers to investigate its use as a carrier for therapeutic agents. Studies have shown that this compound can enhance the bioavailability of certain drugs by protecting them from degradation in biological environments. This property is particularly significant in the development of novel formulations for treatments that require precise targeting and controlled release.
The compound's unique chemical properties also make it suitable for use in advanced material science applications. For instance, researchers have been studying its potential as a component in liquid crystals and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the trifluoroborate anion can influence the electronic properties of these materials, leading to improved performance in display technologies. Additionally, its compatibility with other organic compounds suggests that it could be used in the synthesis of novel polymers and coatings with enhanced durability and functionality.
Recent research has also highlighted the role of Potassium Butyl(Trifluoro)Borate(1-) in catalytic processes. Its ability to act as a ligand in transition metal catalysis has been exploited to develop more efficient synthetic routes for complex organic molecules. This application is particularly relevant in pharmaceutical research, where the synthesis of complex drug molecules often requires sophisticated catalytic systems. The compound's stability under various reaction conditions makes it a reliable choice for such applications.
The environmental impact of using Potassium Butyl(Trifluoro)Borate(1-) has also been a focus of recent studies. Researchers are evaluating its biodegradability and toxicity profile to ensure that its use does not pose significant environmental risks. Preliminary findings suggest that the compound is relatively stable but can be degraded under specific conditions, making it a potentially sustainable option for industrial applications. Further research is ongoing to optimize its use while minimizing any potential environmental impact.
In conclusion, Potassium Butyl(Trifluoro)Borate(1-) (CAS number 444343-55-9) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and catalysis. Its unique chemical properties make it an attractive candidate for developing advanced materials and drug delivery systems. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in various scientific and industrial fields.
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